molecular formula C14H12F3N B1462475 2-phenyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 1041518-74-4

2-phenyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B1462475
CAS RN: 1041518-74-4
M. Wt: 251.25 g/mol
InChI Key: GZOCGHXCYGVFFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-phenyl-N-(2,2,2-trifluoroethyl)aniline” involves a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .

Scientific Research Applications

Organic Synthesis

The compound is used in organic synthesis reactions . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This compound has been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .

Development of New Drugs

Fluorine-containing organic compounds, including this compound, are extremely widely used in the field of new drug development . The introduction of trifluoromethyl (CF3) into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Synthesis of Chiral Fluorospiroindole Derivatives

A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities (all >20:1 dr and 94–>99% ee) .

Organocatalytic Asymmetric [3 + 2] Cycloaddition Reaction

In 2015, Wang and co-workers synthesized N-2,2,2-trifluoroethylisatin ketimine derivatives as 1,3-dipoles for the first time and successfully applied them in an organocatalytic asymmetric [3 + 2] cycloaddition reaction .

Potential Probes for 19F Magnetic Resonance Imaging (MRI)

A series of Cu (II) complexes with cyclam-based ligands containing two N- (2,2,2-trifluoroethyl)-aminoalkyl pendant arms in 1,8-positions was studied in respect to potential use as contrast agents for 19F magnetic resonance imaging (MRI) . The results show that even the Cu (II) ion, with a small magnetic moment, causes significant relaxation enhancement with a long-range effect and can be considered as a highly suitable metal ion for efficient 19F MRI contrast agents .

Synthesis of Fluorinated Compounds

The special properties of fluorinated compounds make them have important application value in medicinal chemistry, pesticides, functional materials, and other fields . Among these fluorinated compounds, trifluoromethylation products account for a large proportion .

properties

IUPAC Name

2-phenyl-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOCGHXCYGVFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)biphenyl-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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